Bis-PEG3-Thiol, containing two thiol groups, acts as a versatile linker in bioconjugation reactions. Thiol groups readily react with various functional groups on biomolecules like proteins, peptides, and antibodies. This conjugation strategy allows researchers to attach Bis-PEG3-Thiol to biomolecules, introducing several advantages:
Bis-PEG3-Thiol contains a hydrophilic Polyethylene Glycol (PEG) spacer. PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more stable and functional in aqueous environments [].
By attaching targeting moieties to the free ends of Bis-PEG3-Thiol, researchers can achieve targeted delivery of biomolecules to specific cells or tissues [].
PEGylation can improve the in vivo half-life of biomolecules by reducing their clearance from the body by the kidneys [].
The thiol groups in Bis-PEG3-Thiol can also bind to maleimide, vinyl sulfone, and certain metal surfaces like gold and silver []. This property allows researchers to modify surfaces for various applications:
Bis-PEG3-Thiol can be used to create self-assembled monolayers on gold surfaces for biosensor development. The PEG spacer minimizes non-specific binding, improving the sensitivity and specificity of biosensors [].
Bis-PEG3-Thiol can be used to functionalize nanoparticles with biomolecules or targeting moieties. This allows researchers to develop targeted drug delivery systems or probes for bioimaging [].
Tetra(ethylene glycol) dithiol is a chemical compound with the molecular formula . It features two thiol groups (-SH) attached to a tetraethylene glycol backbone, making it a versatile molecule for various chemical applications. This compound is typically synthesized to serve as a cross-linking agent in polymer chemistry and materials science due to its ability to form strong covalent bonds through thiol-ene click reactions and Michael addition reactions.
Tetra(ethylene glycol) dithiol can be synthesized through various methods:
Interaction studies involving tetra(ethylene glycol) dithiol primarily focus on its reactivity with different substrates. Its thiol groups can interact with various electrophiles, making it a valuable reagent in organic synthesis and material science. Research has indicated that its ability to form stable thioether linkages enhances the mechanical properties of polymer networks created using this compound .
Tetra(ethylene glycol) dithiol is part of a broader class of compounds that include other thiol-functionalized polyethers. Here are some similar compounds:
Compound | Structure Description | Unique Features |
---|---|---|
Diethylene Glycol Dithiol | Two ethylene glycol units with two thiol groups | Shorter chain length compared to tetraethylene |
Triethylene Glycol Dithiol | Three ethylene glycol units with two thiol groups | Intermediate chain length, differing reactivity |
Polyethylene Glycol Dithiol | Varying lengths of polyethylene glycol chains | Versatile applications but less reactive than tetra- |
Tetra(ethylene glycol) Monothiol | One thiol group attached to the tetraethylene glycol | Only one reactive site compared to dithiol |
Uniqueness: Tetra(ethylene glycol) dithiol stands out due to its balanced chain length and dual thiol functionality, which provides enhanced reactivity and versatility compared to its mono- or shorter-chain counterparts.
Tetra(ethylene glycol) dithiol, also known as 2,2'-[2,2'-oxybis(ethane-2,1-diyl)bis(oxy)]diethanethiol, is a bifunctional compound with the molecular formula C8H18O3S2 and a molecular weight of 226.36 g/mol [33]. This compound features two terminal thiol groups connected by a tetraethylene glycol chain, making it valuable for various applications in organic synthesis and materials science [34].
The synthesis of tetra(ethylene glycol) dithiol via thiol-ester intermediates represents one of the most efficient and widely employed methodologies [1]. This approach typically involves the conversion of tetraethylene glycol to a bis-thioacetate intermediate, followed by hydrolysis to yield the desired dithiol product [3].
The thioacetate method is particularly advantageous as it allows for the isolation of protected mercaptan intermediates, which can be stored and deprotected when needed, thereby preventing the formation of disulfide byproducts [3]. The general synthetic route involves the following steps:
The reaction conditions for the thioacetate method typically involve:
Reaction Step | Reagents | Conditions | Yield |
---|---|---|---|
Tosylation | Tetraethylene glycol, p-toluenesulfonyl chloride, triethylamine | 0°C to room temperature, overnight | 65% monotosylate, 15% ditosylate [3] |
Thioacetate formation | Ditosylate, sodium thioacetate, acetonitrile | Room temperature, 3 hours, under argon | High conversion [3] |
Hydrolysis | Thioacetate intermediate, 1M HCl | Reflux, 2 hours | 74% [1] |
The overall yield for this method (56%) is significantly higher than alternative approaches such as the Bunte salt method (13%) and other modified thioacetate methods (16%) [3].
An alternative approach involves the use of Williamson ether synthesis to prepare tetra(ethylene glycol) dithiol [40]. This method employs:
The NaH/THF system at 40°C provides a good balance between reaction progress and depolymerization rate during the Williamson coupling step [40].
Enzymatic catalysis offers a more environmentally friendly approach to synthesizing tetra(ethylene glycol) dithiol derivatives with high selectivity and under mild conditions [15]. Candida antarctica Lipase B (CALB) has emerged as a particularly effective biocatalyst for the transesterification of tetraethylene glycol with thiol-containing compounds [12] [15].
The CALB-catalyzed transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) proceeds in a step-wise manner under solvent-less conditions [15]. This reaction pathway involves:
The reaction proceeds through the following steps:
Step | Process | Time | Product |
---|---|---|---|
1 | Initial transesterification | 15 minutes | TEG-monothiol [15] |
2 | Second transesterification | 8 hours | TEG-dithiol [15] |
3 | Additional reaction with fresh CALB and MP-SH | Variable | Higher yield of dithiol [15] |
The structure of the products can be confirmed by 1H-NMR and 13C-NMR spectroscopy, with MALDI-ToF mass spectrometry verifying the absence of undesired byproducts [15] [16].
Enzymatic catalysis offers several advantages for the synthesis of tetra(ethylene glycol) dithiol derivatives:
The catalytic cycle of CALB involves the formation of tetrahedral intermediates stabilized by the oxyanion hole of the enzyme via hydrogen bonds from glutamine (Gln106) and threonine (Thr40) [12]. This mechanism enables the efficient and selective functionalization of tetraethylene glycol with thiol groups [12] [15].
The synthesis of tetra(ethylene glycol) dithiol has been increasingly explored through green chemistry approaches that minimize environmental impact while maintaining or improving reaction efficiency [18] [21]. Solvent-free and environmentally friendly methodologies represent significant advancements in sustainable synthesis of this compound [15].
One of the most promising green chemistry approaches involves solvent-free enzymatic catalysis using CALB as a heterogeneous catalyst [15]. This method offers several environmental advantages:
The transesterification of methyl 3-mercaptopropionate with tetraethylene glycol under solvent-less conditions has been demonstrated to produce both monothiol and dithiol derivatives with high efficiency [15] [16].
For applications requiring disulfide polymers derived from tetra(ethylene glycol) dithiol, green oxidation methods have been developed using environmentally benign oxidizing agents [18]. These methods employ:
Interestingly, tetraethylene glycol itself has been identified as an environmentally friendly solvent that can be used in green chemistry applications [22]. When used as a solvent or co-solvent, it offers:
This dual role of tetraethylene glycol as both a reactant and potential green solvent highlights its versatility in sustainable chemistry applications [19] [22].
The purification of tetra(ethylene glycol) dithiol presents unique challenges due to its high polarity and the potential for disulfide formation through oxidation of the thiol groups [3] [23]. Effective purification strategies and yield optimization techniques are essential for obtaining high-purity product [3].
Column chromatography represents one of the most common purification methods for tetra(ethylene glycol) dithiol and its intermediates [3] [25]. Key considerations include:
The purification of thioacetate intermediates can be achieved using dichloromethane as the eluent, resulting in high yields (91%) of the protected compound [27].
A critical aspect of purifying tetra(ethylene glycol) dithiol is preventing the oxidation of thiol groups to form disulfides [3]. Strategies include:
Several approaches have been developed to optimize the yield of tetra(ethylene glycol) dithiol synthesis:
Strategy | Method | Yield Improvement |
---|---|---|
Reaction condition optimization | Using thioacetate method instead of Bunte salt method | Increase from 13% to 56% overall yield [3] |
Intermediate isolation | Isolation of protected thioacetate intermediates | Prevention of disulfide byproducts [3] |
Solvent system optimization | Using acetonitrile/dichloromethane for purification | Reduced silica contamination compared to ethanol-based systems [3] |
Enzymatic catalysis | CALB-catalyzed transesterification under solvent-less conditions | High conversion efficiency with minimal byproducts [15] |
The thioacetate method has been demonstrated to be particularly effective, requiring only three steps compared to four steps for the Bunte salt method, while achieving significantly higher overall yields [3].
The final purification of tetra(ethylene glycol) dithiol often involves:
Acute Toxic;Irritant